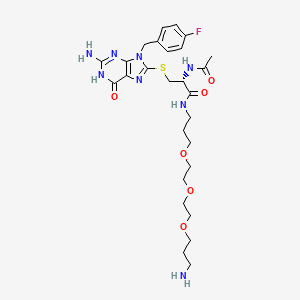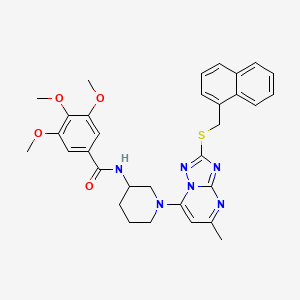
PROTAC EGFR degrader 6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PROTAC EGFR degrader 6: is a potent compound designed to target and degrade the epidermal growth factor receptor (EGFR) in cancer cells. This compound is part of the proteolysis targeting chimera (PROTAC) technology, which utilizes the ubiquitin-proteasome system to selectively degrade specific proteins. This compound has shown significant efficacy in degrading EGFR with a deletion in exon 19 (EGFRDel19) in HCC827 cells, exhibiting a DC50 value of 45.2 nM .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of PROTAC EGFR degrader 6 involves linking an EGFR inhibitor with a ligand for an E3 ubiquitin ligase, such as cereblon (CRBN). The process typically includes the following steps:
Synthesis of the EGFR inhibitor: This involves the preparation of a small molecule that can bind to the EGFR protein.
Synthesis of the E3 ligase ligand: This involves the preparation of a ligand that can bind to the E3 ubiquitin ligase.
Linker attachment: A linker molecule is used to connect the EGFR inhibitor and the E3 ligase ligand.
Industrial Production Methods: The industrial production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated synthesis equipment and stringent quality control measures to maintain consistency and efficacy .
化学反应分析
Types of Reactions: PROTAC EGFR degrader 6 undergoes several types of chemical reactions, including:
Substitution reactions: Involving the replacement of functional groups in the molecule.
Oxidation and reduction reactions: Involving the gain or loss of electrons.
Coupling reactions: Involving the formation of bonds between two molecules.
Common Reagents and Conditions:
Substitution reactions: Typically involve nucleophiles and electrophiles under mild to moderate conditions.
Oxidation and reduction reactions: Often involve reagents such as hydrogen peroxide or sodium borohydride.
Coupling reactions: May involve catalysts such as palladium or copper under inert atmosphere conditions.
Major Products: The major products formed from these reactions include the final PROTAC molecule, which consists of the EGFR inhibitor linked to the E3 ligase ligand via the linker .
科学研究应用
Chemistry: PROTAC EGFR degrader 6 is used as a chemical tool to study protein degradation pathways and to develop new strategies for targeted protein degradation.
Biology: In biological research, this compound is used to investigate the role of EGFR in cell signaling and cancer progression. It helps in understanding the mechanisms of drug resistance and the development of new therapeutic approaches.
Medicine: In medical research, this compound is being explored as a potential therapeutic agent for the treatment of cancers that are driven by EGFR mutations, such as non-small cell lung cancer (NSCLC). It has shown promise in preclinical models for overcoming resistance to existing EGFR inhibitors .
Industry: In the pharmaceutical industry, this compound is being studied for its potential to be developed into a new class of cancer therapeutics. It represents a novel approach to targeting and degrading disease-causing proteins .
作用机制
PROTAC EGFR degrader 6 functions by recruiting the E3 ubiquitin ligase to the EGFR protein, facilitating its ubiquitination and subsequent degradation by the proteasome. This process involves the formation of a ternary complex between the PROTAC molecule, the target protein (EGFR), and the E3 ligase. The degradation of EGFR leads to the inhibition of downstream signaling pathways that promote cancer cell proliferation and survival .
相似化合物的比较
PROTAC EGFR degrader 5: This compound also targets EGFR but uses a different E3 ligase ligand (von Hippel-Lindau, VHL) and has a DC50 value of 34.8 nM.
Gefitinib-based PROTAC 3: This compound uses gefitinib as the EGFR inhibitor and VHL as the E3 ligase ligand, with a DC50 value of 11.7 nM.
HJM-561: A novel PROTAC that selectively degrades EGFRDel19/T790M/C797S and L858R/T790M/C797S triple mutants.
Uniqueness: PROTAC EGFR degrader 6 is unique in its use of the CRBN E3 ligase ligand, which provides a different mechanism of action compared to other PROTACs that use VHL. This compound has shown significant efficacy in degrading EGFRDel19 in HCC827 cells and inducing apoptosis and G1 cell cycle arrest .
属性
分子式 |
C49H57FN12O5 |
|---|---|
分子量 |
913.1 g/mol |
IUPAC 名称 |
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-8-[4-[6-[[2-(4-fluoroanilino)-4-[4-(hydroxymethyl)piperidin-1-yl]pyrido[3,4-d]pyrimidin-6-yl]amino]pyridin-3-yl]piperazin-1-yl]octanamide |
InChI |
InChI=1S/C49H57FN12O5/c50-33-10-12-34(13-11-33)53-49-55-40-29-52-43(27-37(40)46(58-49)61-21-18-32(31-63)19-22-61)56-42-16-14-35(28-51-42)60-25-23-59(24-26-60)20-5-3-1-2-4-9-44(64)54-39-8-6-7-36-38(39)30-62(48(36)67)41-15-17-45(65)57-47(41)66/h6-8,10-14,16,27-29,32,41,63H,1-5,9,15,17-26,30-31H2,(H,54,64)(H,51,52,56)(H,53,55,58)(H,57,65,66) |
InChI 键 |
ZWLPWTDAYPOQGR-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCCCCCCN4CCN(CC4)C5=CN=C(C=C5)NC6=NC=C7C(=C6)C(=NC(=N7)NC8=CC=C(C=C8)F)N9CCC(CC9)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


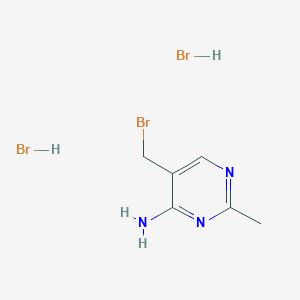
![GlcNAc|A(1-3)[GlcNAc|A(1-6)]GalNAc-|A-Thr](/img/structure/B12409725.png)
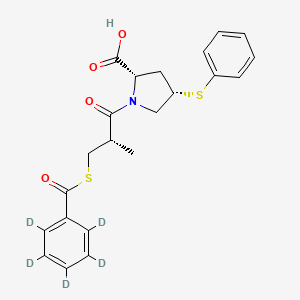
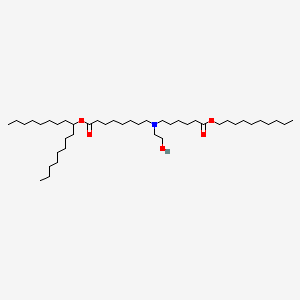

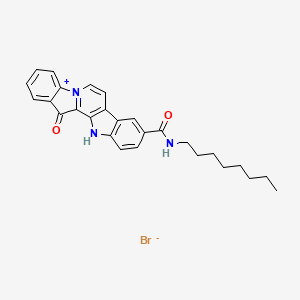
![9-[(1R,2R,4S)-3-azido-2-hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-purin-6-one](/img/structure/B12409776.png)

